molecular formula C18H22N6O4 B12203658 N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

Cat. No.: B12203658
M. Wt: 386.4 g/mol
InChI Key: UJSUGABTRUESLA-UHFFFAOYSA-N
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Description

N4-(2-Methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine is a pteridine-based diamino derivative characterized by a 3,4,5-trimethoxyphenyl group at the N2 position and a 2-methoxyethyl substituent at the N4 position.

Properties

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-N-(2-methoxyethyl)-2-N-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C18H22N6O4/c1-25-8-7-21-17-14-16(20-6-5-19-14)23-18(24-17)22-11-9-12(26-2)15(28-4)13(10-11)27-3/h5-6,9-10H,7-8H2,1-4H3,(H2,20,21,22,23,24)

InChI Key

UJSUGABTRUESLA-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydropteridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pteridine derivatives, including N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : These compounds may act by disrupting cellular signaling pathways involved in tumor growth and survival.
  • Case Studies : A study demonstrated that related pteridine derivatives were effective against breast and colon cancer cells, providing a basis for further exploration of this compound in cancer therapy .

Antimicrobial Properties

Pteridine derivatives have also been investigated for their antimicrobial activities. The specific compound has shown promise against various bacterial strains:

  • Research Findings : In vitro studies indicated that this compound could inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.
  • Applications : Such properties are particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

Microwave-Assisted Synthesis

One effective approach involves using microwave irradiation to enhance reaction efficiency and yield:

  • Process : Utilizing polyethylene glycol as a green solvent can improve the reaction conditions while minimizing environmental impact.
  • Yield : Reports indicate yields ranging from 24% to 94% depending on the substituents used during synthesis .

Alternative Synthesis Techniques

Other synthetic strategies include traditional heating methods and solvent-free reactions which have been explored to optimize the production of pteridine derivatives. The choice of solvent and reaction conditions significantly influences the yield and purity of the final product.

Potential Drug Development

The structural characteristics and biological activities of this compound position it as a candidate for drug development:

  • Target Diseases : Its anticancer and antimicrobial properties suggest potential applications in treating malignancies and infections.
  • Future Research Directions : Further studies are needed to elucidate its pharmacokinetics and toxicity profiles to assess its viability as a therapeutic agent.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibits cancer cell proliferationEffective against breast and colon cancer cells
Antimicrobial PropertiesInhibits growth of specific bacterial strainsPotential as a new antibiotic
Synthetic MethodologiesMicrowave-assisted synthesisYields between 24% to 94%
Drug DevelopmentCandidates for treating malignancies/infectionsNeed for pharmacokinetic studies

Mechanism of Action

The mechanism of action of N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine

  • Molecular Formula : C21H19ClN6
  • Key Features :
    • N2: 2-phenylethyl (hydrophobic aromatic group).
    • N4: 3-chloro-4-methylphenyl (electron-withdrawing Cl and lipophilic methyl).
  • Comparison : The absence of methoxy groups reduces polarity compared to the target compound. The chloro substituent may enhance membrane permeability but could limit solubility. Structural rigidity from the phenylethyl group might influence binding specificity .

N4-(4-Chloro-2-Methylphenyl)-N2-(Tetrahydrofuran-2-ylmethyl)Pteridine-2,4-Diamine

  • Molecular Formula : C18H19ClN6O
  • Key Features :
    • N2: Tetrahydrofuran-2-ylmethyl (polar, oxygen-containing heterocycle).
    • N4: 4-chloro-2-methylphenyl (asymmetric substitution).
  • The chloro-methylphenyl group may confer distinct steric and electronic effects .

N2-(4-Chlorophenyl)-N4-(4-Methoxyphenyl)Pteridine-2,4-Diamine

  • Key Features :
    • N2: 4-chlorophenyl (electron-deficient aromatic ring).
    • N4: 4-methoxyphenyl (single methoxy group).
  • Comparison : The single methoxy group at N4 offers moderate polarity, while the 3,4,5-trimethoxyphenyl group in the target compound likely enhances π-π stacking and solubility. The chlorophenyl group may improve metabolic stability but reduce aqueous solubility compared to methoxy-rich analogs .

Non-Pteridine Analogs with Shared Substituents

Pyrimidine-2,4-Diamines (e.g., Ba3, Ba4 in )

  • Example: N2-(2-Methoxyethyl)-6-methyl-N4-(4-(phenylamino)phenyl)pyrimidine-2,4-diamine (Ba3).
  • Key Features : Pyrimidine core with 2-methoxyethyl and aryl groups.
  • However, shared 2-methoxyethyl and arylamino groups suggest overlapping synthetic strategies and solubility profiles .

Thiazole Derivatives with 3,4,5-Trimethoxyphenyl Groups

  • Example : N2-[2-Chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine.
  • Key Features : Thiazole core with trimethoxyphenyl and azetidine groups.
  • However, the thiazole core and azetidine substituent introduce distinct electronic and steric properties .

Combretastatin A-4 Derivatives

  • Key Features : 3,4,5-Trimethoxyphenyl group linked to a cis-stilbene scaffold.
  • Comparison: The trimethoxyphenyl group is critical for microtubule disruption in combretastatins. While the target compound lacks the stilbene structure, its trimethoxyphenyl moiety may position it as a scaffold for novel tubulin-binding agents, albeit with modified pharmacokinetics .

Biological Activity

N4-(2-methoxyethyl)-N2-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine (CAS No. 1144432-99-4) is a compound that has garnered interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N6O4
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 1144432-99-4

The compound features a pteridine core with methoxyethyl and trimethoxyphenyl substituents, which contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of degranulation in immune cells. It specifically targets the signaling cascades initiated by the crosslinking of high-affinity Fc receptors for IgE (FcεRI) and IgG (FcγRI). This inhibition is crucial for regulating allergic responses and inflammation.

  • Inhibition of Degranulation : The compound has been shown to effectively inhibit degranulation in various immune cells, including mast cells and basophils. This action is mediated through the blockade of signaling pathways associated with Fc receptor activation .
  • Cytokine Modulation : this compound can modulate the synthesis and release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation plays a significant role in controlling inflammatory responses in conditions like asthma and allergic reactions .

Biological Activity Summary

Activity Description
Degranulation Inhibition Inhibits mast cell and basophil degranulation via Fc receptor signaling blockade
Cytokine Release Modulation Reduces levels of pro-inflammatory cytokines
Potential Anti-inflammatory May be beneficial in treating inflammatory diseases such as asthma

Case Studies and Research Findings

  • Allergic Response Regulation : A study demonstrated that treatment with this compound significantly reduced allergic symptoms in animal models by inhibiting mast cell degranulation and subsequent cytokine release .
  • Inflammatory Disease Models : In models of inflammatory bowel disease, the compound showed promise in reducing inflammation markers and improving clinical scores in treated animals compared to controls .
  • Chronic Inflammatory Conditions : Research highlighted its potential in managing chronic conditions characterized by excessive inflammation, such as osteoarthritis and rheumatoid arthritis. The compound's ability to inhibit cytokine production suggests it could be a novel therapeutic agent .

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